![molecular formula C20H34BNO4 B14902493 (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with a morpholino group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)(morpholino)methanone typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The morpholino group is known for its bioactive properties, making this compound a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties .
Mécanisme D'action
The mechanism of action of (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting or modifying their function. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness
What sets (2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone apart from similar compounds is its unique combination of a bicyclo[1.1.1]pentane core with a morpholino group and a dioxaborolane moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in synthesis, drug design, and materials science .
Propriétés
Formule moléculaire |
C20H34BNO4 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
[2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H34BNO4/c1-6-7-8-15-19(16(23)22-9-11-24-12-10-22)13-20(15,14-19)21-25-17(2,3)18(4,5)26-21/h15H,6-14H2,1-5H3 |
Clé InChI |
RBMNASLLUAKLCI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3CCCC)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



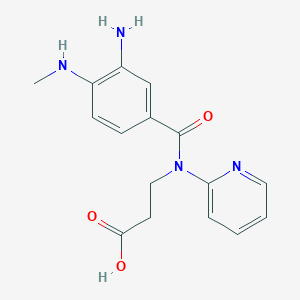
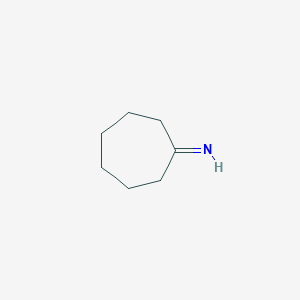
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
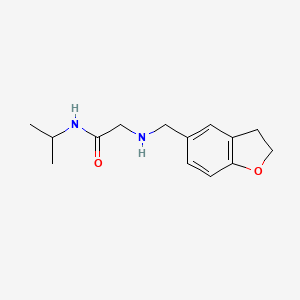
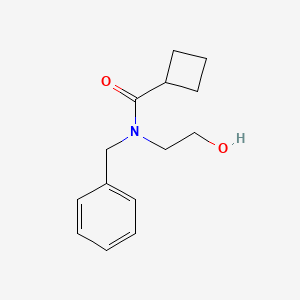
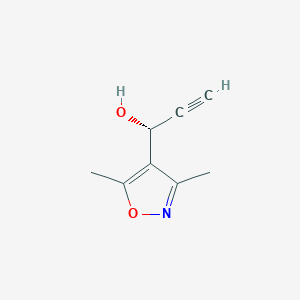
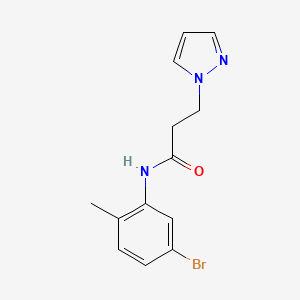
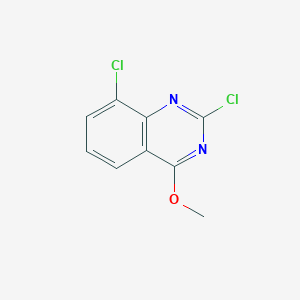
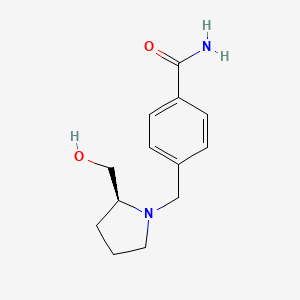
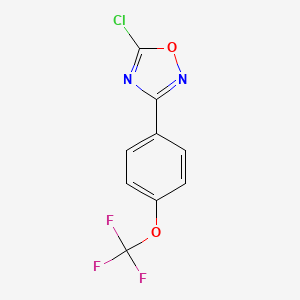
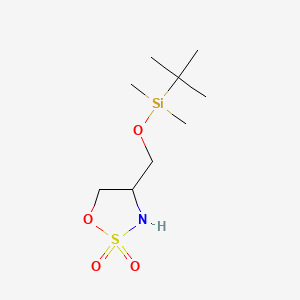

![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
